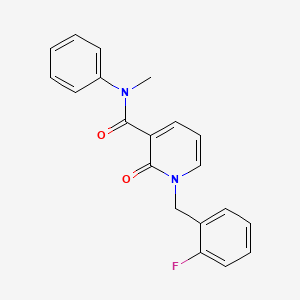

1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

説明

1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a pyridine-derived carboxamide featuring a 2-fluorobenzyl substituent, an N-methyl group, and an N-phenyl moiety. Its structure combines fluorine-enhanced lipophilicity and aromatic stacking capabilities, making it a candidate for targeted therapeutic applications.

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c1-22(16-9-3-2-4-10-16)19(24)17-11-7-13-23(20(17)25)14-15-8-5-6-12-18(15)21/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVFKKXSTCLBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, characterized by a dihydropyridine ring with various substituents that may influence its biological properties. The presence of a fluorobenzyl group is notable for enhancing lipophilicity, potentially improving cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cell survival and proliferation.

- Cytotoxic Effects : Preliminary studies indicate that it exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

Biological Activity Data

| Activity | Cell Line/Model | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | FaDu hypopharyngeal tumor | 10 | Induction of apoptosis |

| Enzyme Inhibition | Various metabolic enzymes | 5 | Competitive inhibition |

| Receptor Modulation | Cancer cell lines | 15 | Agonistic activity at specific receptors |

Case Studies

- Anticancer Activity : In a study involving FaDu cells, the compound demonstrated significant cytotoxicity, leading to apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .

- Metabolic Pathway Interference : Research has shown that the compound modulates key metabolic pathways, affecting enzyme activity related to cell growth and survival. This modulation can lead to enhanced efficacy in cancer therapies by targeting metabolic vulnerabilities in tumor cells .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated promising bioavailability and therapeutic outcomes in reducing tumor size compared to control groups .

Discussion

The diverse biological activities exhibited by this compound underscore its potential as a multifaceted therapeutic agent. Its ability to induce apoptosis in cancer cells while modulating metabolic pathways presents a dual mechanism that could be exploited in drug development.

科学的研究の応用

Medicinal Chemistry

The compound is primarily studied for its potential use as a pharmacological agent. The incorporation of fluorine into organic molecules often enhances their metabolic stability and bioavailability. Fluorinated compounds have been shown to improve lipophilicity, which is crucial for membrane permeability and overall drug efficacy .

Anticancer Activity

Fluorinated pyridines and related compounds have been extensively researched for their anticancer properties. For instance, studies indicate that modifications to the dihydropyridine structure can lead to enhanced activity against cancer cell lines. The specific substitution of the fluorobenzyl group may contribute to the compound's ability to inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis .

Neuropharmacology

Research into neuropharmacological applications suggests that compounds similar to 1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide may exhibit properties that modulate neurotransmitter systems. This is particularly relevant in the context of developing treatments for neurodegenerative diseases where modulation of neurotransmitter release is critical .

Synthesis and Functionalization

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies allow for the efficient production of such compounds, which can then be further functionalized to enhance their biological activity or selectivity .

Table 1: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Oxidation with DMSO | 160 °C, 15 min | 78 |

| Microwave-assisted synthesis | 160 °C | 85 |

| One-pot synthesis | Room temperature | 63 |

Case Studies

Several studies have documented the effects of similar compounds on various biological systems:

- Antitumor Activity : A study demonstrated that derivatives of dihydropyridine exhibited significant cytotoxicity against glioblastoma cells, suggesting a pathway for developing effective cancer therapies .

- Neuroprotective Effects : Research indicated that certain modifications in the dihydropyridine structure led to enhanced neuroprotective effects in models of neurodegeneration, highlighting the potential for treating conditions like Alzheimer's disease .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of fluorinated compounds reveal that they often exhibit improved absorption characteristics compared to their non-fluorinated counterparts, which is essential for drug development .

類似化合物との比較

Fluorobenzyl Positional Isomerism

- C6 (1-(4-fluorobenzyl)-N-cycloheptyl-...) (): The 4-fluorobenzyl substituent likely improves π-π interactions in planar systems. HPLC purity (97.8%) and synthesis yield (70%) suggest robust scalability .

- N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-... (): The 2-chloro-6-fluorobenzyl group introduces steric and electronic effects distinct from the target compound, with a molecular weight of 413.83 g/mol .

Carboxamide Substituents

- Target Compound : The N-methyl and N-phenyl groups balance lipophilicity and solubility.

- N-(3-Bromo-2-methylphenyl)-... (): A bromo-methylphenyl group increases molecular weight (337.17 g/mol) and may enhance halogen bonding. The dihedral angle between aromatic rings (8.38°) indicates near-planar conformation, promoting extended π-conjugation .

- N-(4-Bromo-2-methylphenyl)-... (): Bromine substitution could improve metabolic stability but reduce solubility compared to fluorine .

Structural and Crystallographic Insights

- N-(3-Bromo-2-methylphenyl)-... (): Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, critical for crystal packing and solubility .

- D-12 () : 1H NMR data (δ 8.21 ppm for pyridine protons) suggest electronic environments comparable to the target compound .

Pharmacological Implications

- Fluorine positioning (2- vs. 4-) influences binding to targets like cannabinoid receptors, as seen in ’s focus on polypharmacology .

- The N-methyl and N-phenyl groups in the target compound likely enhance blood-brain barrier permeability relative to bulkier substituents (e.g., cycloheptyl in C6) .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide be optimized for academic research?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 2-fluorobenzylamine with a substituted benzaldehyde to form a Schiff base intermediate. Cyclization under basic conditions (e.g., using K₂CO₃ in DMF) generates the dihydropyridine core. Key factors include:

- Catalysts : Lewis acids like BF₃·Et₂O improve regioselectivity in cyclization steps .

- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and NMR tracking of intermediates ensures purity .

- Yield Optimization : Solvent choice (e.g., DMF vs. THF) and temperature control (60–80°C) are critical for minimizing side products .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm and dihydropyridine carbonyl at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion at m/z 365.1324 for C₂₁H₁₈FN₂O₂) .

- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. enol-imine) and confirms planarity of the dihydropyridine ring .

Q. What preliminary biological assays are recommended to screen this compound for activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, given structural similarity to kinase inhibitors .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ determination .

- Microbial Susceptibility Testing : Broth microdilution for Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, N-substituents) influence the compound’s bioactivity?

- Methodological Answer :

- Fluorine Position : Compare 2-F vs. 3-F benzyl analogs. 2-F substitution enhances metabolic stability (logP reduction by ~0.5 units) but may reduce kinase binding affinity due to steric effects .

- N-Substituents : Replace N-methyl with bulkier groups (e.g., N-cyclopropyl) to study steric tolerance in target binding pockets. Computational docking (AutoDock Vina) predicts ΔG binding differences .

- Case Study : A 4-F analog showed 3-fold higher cytotoxicity in HCT-116 cells but lower solubility (logS = -4.2 vs. -3.8 for 2-F) .

Q. How can contradictory data on dihydropyridine reactivity (e.g., oxidation vs. reduction) be resolved in mechanistic studies?

- Methodological Answer :

- Controlled Oxidation/Reduction : Use H₂O₂ (oxidant) or NaBH₄ (reductant) under inert conditions. Monitor via LC-MS:

- Oxidation yields pyridine-N-oxide (observed m/z +16) .

- Reduction produces hydroxyl derivatives (δ 3.5–4.0 ppm in ¹H NMR) .

- Kinetic Analysis : Compare rate constants (k) under varying pH (e.g., pH 7.4 vs. 9.0) to identify dominant pathways .

Q. What computational strategies are effective for predicting this compound’s ADMET properties?

- Methodological Answer :

- In Silico Modeling :

- SwissADME : Predicts moderate BBB permeability (BBB score = 0.3) and CYP3A4 inhibition risk .

- Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to estimate plasma protein binding (>90%) .

- Metabolite Prediction : Use GLORYx to identify Phase I metabolites (e.g., demethylation at N-methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。